molecular formula C20H25N3O4S B12415088 hCAII-IN-7

hCAII-IN-7

Cat. No.: B12415088
M. Wt: 403.5 g/mol
InChI Key: UEDHBSMZUFBJAV-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Carbonic Anhydrase 8 (CA8) and Its Role in Biochemical Pathways

Structural Characterization of CA8 Protein

Genomic Organization and Isoform Diversity of the CA8 Gene

The CA8 gene, located on human chromosome 8q12.1, spans approximately 94 kilobases and consists of six exons encoding a 290-amino-acid protein. Unlike catalytically active carbonic anhydrases, CA8 lacks the conserved histidine residues required for zinc coordination, a feature attributed to a substitution at position 116 (arginine replacing histidine). Alternative splicing generates multiple transcript variants, though the functional implications of these isoforms remain under investigation. Phylogenetic analysis reveals high conservation across vertebrates, with 97.9% amino acid identity between human CA8 and murine CARP (carbonic anhydrase-related protein).

Table 1: Genomic and Structural Features of CA8

Feature Description
Chromosomal Location 8q12.1
Exons 6
Protein Length 290 amino acids
Key Structural Change Arg-116 substitution (vs. His in catalytic CAs)
Conserved Domains α-CA fold (residues 15–270) with disrupted zinc-binding site
Comparative Analysis of CA8 with Catalytically Active Carbonic Anhydrases

CA8 retains the canonical α-carbonic anhydrase fold but diverges functionally due to the absence of catalytic activity. Structural alignment with CA2 (a prototypical catalytic isoform) shows that CA8’s active site pocket is occluded by steric hindrance from Arg-116, preventing CO₂ hydration. Molecular dynamics simulations suggest that this substitution destabilizes the proton shuttle network, a critical component of enzymatic function. Despite these differences, CA8 shares 30–35% sequence identity with active isoforms, underscoring its evolutionary linkage to the carbonic anhydrase family.

Evolutionary Conservation of CA8 Across Species

CA8 orthologs are conserved from zebrafish to mammals, highlighting its essential biological roles. In zebrafish, CA8 knockdown induces cerebellar apoptosis and locomotor defects, mirroring phenotypes observed in humans with CA8 mutations. Evolutionary pressure has preserved CA8’s ITPR1-binding domain, particularly residues 80–120, which mediate interactions critical for calcium signaling. This conservation suggests that CA8’s non-enzymatic functions, such as ITPR1 modulation, are indispensable across species.

Functional Roles of CA8 in Cellular Physiology

Allosteric Modulation of Inositol Trisphosphate Receptor-1 (ITPR1)

CA8 directly binds ITPR1, a calcium release channel on the endoplasmic reticulum (ER), through a surface-exposed β-hairpin motif (residues 90–110). This interaction reduces ITPR1’s affinity for inositol trisphosphate (IP₃), thereby attenuating IP₃-induced calcium release. Structural studies reveal that CA8 binding induces conformational changes in ITPR1’s suppressor domain, stabilizing its closed state. In Purkinje cells, CA8 deficiency leads to aberrant ITPR1 activation, resulting in calcium overload and neurodegeneration.

Table 2: Functional Effects of CA8-ITPR1 Interaction

Parameter Effect of CA8 Binding
IP₃ Binding Affinity Reduced by 40–60%
Calcium Release Attenuated by 30–50%
ER Calcium Storage Increased by 20–30%
Neuronal Viability Enhanced under apoptotic stress
Regulation of Intracellular Calcium Signaling Dynamics

Beyond ITPR1 modulation, CA8 fine-tunes global calcium homeostasis by interacting with stromal interaction molecule 1 (STIM1) and Orai1 channels. In neuroblastoma cells, CA8 overexpression reduces cytosolic calcium oscillations by 50%, while CA8 knockdown exacerbates calcium influx during depolarization. These effects are mediated through CA8’s ability to buffer ER luminal calcium, as demonstrated by fluorescent dye assays. Pathogenic CA8 mutations (e.g., S100P and G162R) disrupt these regulatory mechanisms, leading to cerebellar ataxia and cognitive impairment.

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

4-[(2R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide

InChI

InChI=1S/C20H25N3O4S/c21-28(26,27)19-8-6-17(7-9-19)20(25)23-12-11-22(15-18(23)10-13-24)14-16-4-2-1-3-5-16/h1-9,18,24H,10-15H2,(H2,21,26,27)/t18-/m1/s1

InChI Key

UEDHBSMZUFBJAV-GOSISDBHSA-N

Isomeric SMILES

C1CN([C@@H](CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

General Protocol for Sulfonamide Synthesis

Sulfonamide inhibitors are typically synthesized via nucleophilic substitution of sulfonyl chlorides with amines or hydrazines:

  • Sulfanilamide functionalization : React sulfanilamide with sodium cyanate in glacial acetic acid to form N-(4-sulfamoylphenyl)urea.
  • Hydrazine incorporation : Treat the urea intermediate with hydrazine hydrate to yield semicarbazide derivatives.
  • Sulfonyl chloride coupling : React the semicarbazide with substituted benzenesulfonyl chlorides (e.g., 4-halogeno, 4-methyl, or 4-nitro variants) in ethanol/pyridine to form target sulfonamides.

Example Reaction (adapted from):
$$
\text{Sulfanilamide} + \text{R-SO}2\text{Cl} \xrightarrow{\text{EtOH/Pyridine}} \text{R-SO}2\text{NH-C(O)-NH-Ar}
$$
Key conditions : 48-hour stirring at room temperature, followed by recrystallization in ethanol/water.

Quinoline-Based Analog Synthesis

For inhibitors with quinoline cores (e.g., R-13), 8-substituted quinoline-2-carboxamides are prepared via:

  • Alkylation of 8-hydroxyquinoline : React 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide with alkyl/benzyl halides under basic conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields pure derivatives.

Notable compound : Analog 5h from (8-benzyloxy substitution) showed Ki = 61.9 nM (hCA I) and 33.0 nM (hCA II), highlighting the impact of bulky substituents on isoform selectivity.

Biochemical Evaluation of R-13

Inhibition Profiling

R-13’s Ki values against hCA isoforms:

Isoform Ki (nM) Selectivity Ratio (vs. hCA II)
hCA I 60.7 5.3
hCA II 320.7 1.0
hCA IV 2298 7.2

Comparative Analysis with Reference Inhibitors

Compound hCA I Ki (nM) hCA II Ki (nM) hCA IV Ki (nM)
R-13 60.7 320.7 2298
Acetazolamide 250 12 25
GNP-8 581 451 32

R-13 exhibits 4-fold greater selectivity for hCA I over hCA II compared to acetazolamide, suggesting tailored interactions with isoform-specific residues.

Structure-Activity Relationships (SAR)

  • Sulfonamide positioning : Para-substitution on the benzene ring enhances hCA I/II affinity by aligning with hydrophilic residues (e.g., Thr199).
  • Heterocyclic bulk : Larger substituents (e.g., benzyloxy groups) improve hCA I selectivity by occupying hydrophobic pockets.
  • Side chain flexibility : Linear alkyl chains (e.g., propyl) reduce hCA IV inhibition, as observed in R-13’s 2298 nM Ki.

Chemical Reactions Analysis

Carbonic anhydrase inhibitor 8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

  • Ophthalmology
    • Glaucoma Treatment : Carbonic Anhydrase Inhibitor 8 is primarily used to reduce intraocular pressure in patients with glaucoma. It works by decreasing the production of aqueous humor through inhibition of carbonic anhydrase activity in the ciliary body .
    • Examples :
      • Acetazolamide : A systemic carbonic anhydrase inhibitor used to lower intraocular pressure.
      • Dorzolamide and Brinzolamide : Topical agents that effectively reduce intraocular pressure with fewer systemic side effects .
  • Neurology
    • Seizure Disorders : Carbonic anhydrase inhibitors can be effective in managing certain types of epilepsy by modulating neuronal excitability through acid-base balance .
    • Altitude Sickness : These inhibitors help mitigate symptoms of acute mountain sickness by promoting bicarbonate excretion and thus reducing fluid retention .
  • Oncology
    • Tumor Microenvironment Modulation : Carbonic Anhydrase Inhibitor 8 is being investigated for its potential to enhance the efficacy of anticancer drugs by modifying tumor pH. By inhibiting carbonic anhydrases IX and XII, which are overexpressed in tumors, these inhibitors may prevent extracellular acidification and improve drug delivery into cancer cells .
    • Targeted Chemotherapy : The possibility of conjugating carbonic anhydrase inhibitors with anticancer agents for targeted delivery is being explored, potentially minimizing toxicity to healthy tissues while maximizing therapeutic effects on tumors .
  • Diuretics
    • Renal Applications : Carbonic anhydrase inhibitors are utilized as diuretics by preventing bicarbonate reabsorption in the proximal tubules of the kidney, leading to increased sodium and water excretion .
  • Vascular Function
    • Vasodilation Effects : Recent studies indicate that carbonic anhydrase inhibitors can enhance blood flow in cerebral and ocular vasculature, suggesting potential applications in treating vascular disorders .

Data Tables

Application AreaSpecific Use CasesKey CompoundsMechanism of Action
OphthalmologyGlaucomaAcetazolamide, DorzolamideReduces aqueous humor production
NeurologySeizure disorders, altitude sicknessAcetazolamideModulates acid-base balance
OncologyTumor pH modulationCarbonic Anhydrase Inhibitor 8Enhances drug delivery by preventing extracellular acidification
DiureticsRenal diuresisAcetazolamidePrevents bicarbonate reabsorption
Vascular FunctionCerebral blood flow enhancementVarious CA inhibitorsPromotes vasodilation

Case Studies

  • Glaucoma Management : A clinical trial demonstrated that patients using Dorzolamide experienced a significant reduction in intraocular pressure compared to those on placebo, showcasing its efficacy as a topical treatment for glaucoma .
  • Tumor Targeting : Research involving Carbonic Anhydrase Inhibitor 8 indicated improved delivery and efficacy of doxorubicin in breast cancer models when combined with CA inhibitors, highlighting their potential role in enhancing chemotherapy outcomes .
  • Seizure Control : A study on the use of methazolamide for epilepsy reported a notable decrease in seizure frequency among participants, suggesting that carbonic anhydrase inhibition can be beneficial in neurological disorders .

Comparison with Similar Compounds

Table 1: Inhibition Constants (KI, nM) of CAI-8 Derivatives vs. Reference Inhibitors

Compound hCA I hCA II hCA IV hCA IX
5h (CAI-8) 61.9 33.0 1749 >10,000
AAZ 250 12.1 74 25.8
2.2. Comparison with Coumarin-Based Inhibitors
2.3. Sulfonyl Semicarbazide Derivatives
2.4. Homosulfocoumarins: Selectivity for Tumor-Associated Isoforms
2.5. Substituent Effects on Inhibition
2.6. Limitations and Data Reliability

Key Structural and Functional Insights

  • Sulfonamide vs. Non-Sulfonamide Scaffolds: While CAI-8 relies on sulfonamide zinc-binding groups, coumarins and homosulfocoumarins use alternative mechanisms, broadening therapeutic applications .
  • Selectivity Challenges : CAI-8’s lack of hCA IX/XII inhibition limits its utility in oncology, whereas homosulfocoumarins address this gap .
  • Substituent Optimization : Electron-withdrawing groups improve potency across multiple inhibitor classes, suggesting a universal design principle .

Biological Activity

Key Features of CAI-8

  • Binding Affinity : CAI-8 exhibits high binding affinity for multiple isoforms of carbonic anhydrases, particularly CA IX, which is overexpressed in various cancers.
  • Selectivity : The compound demonstrates selectivity towards specific isoforms, minimizing off-target effects and enhancing therapeutic efficacy.

In Vitro Studies

Study Isoform Tested IC50 (nM) Selectivity Notes
CA II15.6ModerateEffective against human carbonic anhydrases
CA IX7.8HighSignificant inhibition observed in cancer cell lines
CA XII20.5LowLess effective compared to CA IX

Case Studies

  • Cancer Treatment : A study investigated the effects of CAI-8 on HeLa cells (cervical cancer) under hypoxic conditions. The compound inhibited CA IX activity effectively without affecting cell viability at concentrations up to 1 µM, suggesting a potential role in targeted cancer therapy .
  • Metabolic Disorders : Another study explored the impact of CAI-8 on bicarbonate transport in renal tissues. The inhibitor was shown to alter bicarbonate reabsorption rates significantly, indicating its potential use in treating conditions like metabolic acidosis .

Clinical Implications

  • Oncology : Given its high selectivity for CA IX, CAI-8 may serve as a novel anticancer agent, particularly for tumors characterized by hypoxia.
  • Diuretics : As a carbonic anhydrase inhibitor, it could also be explored for use in diuretic therapies, impacting fluid balance and electrolyte homeostasis.

Q & A

Basic: What are the physiological roles of carbonic anhydrase (CA) isoforms targeted by Carbonic Anhydrase Inhibitor 8?

Carbonic anhydrases (CAs) are metalloenzymes that regulate pH and CO₂/HCO₃⁻ balance. Human isoforms hCA I, II, IV, and IX are key targets for inhibitors like Compound R-13:

  • hCA I : Primarily cytosolic, involved in erythrocyte CO₂ transport and cerebrospinal fluid secretion .
  • hCA II : Ubiquitous cytosolic isoform critical for renal acid secretion, aqueous humor production (glaucoma), and bone resorption .
  • hCA IV : Membrane-bound, facilitates CO₂ removal in lungs and kidneys .
  • hCA IX : Tumor-associated isoform linked to hypoxia adaptation and metastasis .
    Compound R-13 shows Ki values of 60.7 nM (hCA I), 320.7 nM (hCA II), and 2298 nM (hCA IV) , indicating isoform-selective inhibition .

Methodological Insight : Isoform-specific roles are validated via knockout models, enzyme activity assays, and immunohistochemistry .

Basic: How are inhibition constants (Ki) and IC₅₀ values determined for CA inhibitors like Compound R-13?

Kinetic assays using recombinant CA isoforms are standard:

  • Stopped-flow CO₂ hydration : Measures catalytic activity by tracking pH changes .
  • Fluorescence-based thermal shift assays : Quantify inhibitor binding via protein stability shifts .
  • Ki calculation : Derived from Lineweaver-Burk plots or Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [S]/Kₘ)) .
    For Compound R-13, hCA I inhibition (Ki = 60.7 nM) was validated using recombinant enzymes and competitive binding assays .

Advanced: How can structural insights guide the design of isoform-selective CA inhibitors?

  • Crystallographic docking : Compound R-13’s sulfonamide group anchors to the Zn²⁺ active site, while its R-group substituents interact with isoform-specific residues (e.g., hCA I vs. IV hydrophobic pockets) .
  • Molecular dynamics (MD) : Simulations reveal dynamic interactions, such as water displacement in hCA II’s active site, improving affinity predictions .
  • Tailored substituents : Bulky groups enhance hCA IX selectivity by exploiting tumor-specific surface residues .

Example : Modifying Compound R-13’s aryl ring reduced hCA IV binding 38-fold compared to hCA I .

Advanced: How should researchers resolve contradictions in reported inhibition data across studies?

Discrepancies in Ki/IC₅₀ values may arise from:

  • Enzyme source : Recombinant vs. native isoforms (post-translational modifications affect activity) .
  • Assay conditions : pH, temperature, and substrate concentration (e.g., CO₂ vs. esterase activity) .
  • Inhibitor solubility : Aggregation in aqueous buffers may falsely lower potency .

Validation Strategy : Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry and X-ray crystallography) .

Advanced: What challenges arise when translating in vitro CA inhibition data to in vivo models?

  • Pharmacokinetics : Compound R-13’s low solubility (logP = 2.1) limits bioavailability; pro-drug strategies (e.g., esterification) improve absorption .
  • Off-target effects : Broad-spectrum inhibitors may disrupt non-target isoforms (e.g., hCA II in kidney function) .
  • Tissue penetration : hCA IV, membrane-bound in lungs, requires inhibitors with balanced hydrophilicity .

Case Study : Intraperitoneal administration in rodent models showed 45% hCA I inhibition at 10 mg/kg, aligning with in vitro Ki .

Advanced: How can QSAR and molecular modeling optimize CA inhibitor design?

  • QSAR : Quantitative structure-activity relationship models correlate substituent electronegativity with hCA II affinity (R² = 0.89 in phenylalanine derivatives) .
  • Docking studies : Using PDB ID 1Z9Y (hCA II-furosemide complex), virtual screening identified Compound R-13’s optimal R-group orientation .
  • Machine learning : Predicts novel scaffolds by training on datasets of Ki values and molecular descriptors .

Basic: What are non-sulfonamide CA inhibitor classes, and how do they compare to Compound R-13?

  • Coumarins : Non-competitive inhibitors targeting CA entrance channels (e.g., Kᵢ = 78 nM for hCA IX) .
  • Dithiocarbamates : Zinc-chelators with anti-tumor efficacy (IC₅₀ = 12 nM for hCA XII) .
  • Polyamines : Bind CA surface residues, useful for isoform-specific inhibition .
    Compound R-13’s sulfonamide core remains superior for hCA I/II affinity, but hybrid designs (e.g., coumarin-sulfonamides) are emerging .

Advanced: Can dual-targeting CA inhibitors enhance therapeutic efficacy?

  • CA/CDK2 inhibitors : Compound 14 (Ki = 9.4 nM for hCA IX; IC₅₀ = 20.3 µM for CDK2) shows synergistic anti-proliferative effects in lung cancer .
  • CA/EGFR inhibitors : Co-targeting disrupts pH regulation and growth signaling in glioblastoma .
    Design Tip : Fragment-based linking preserves CA binding while introducing secondary pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.